Cilnidipine - 132203-70-4

Cilnidipine

Catalog Number: EVT-264879
CAS Number: 132203-70-4
Molecular Formula: C27H28N2O7
Molecular Weight: 492.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Cilnidipine is a dihydropyridine derivative classified as a fourth-generation calcium channel blocker (CCB). [, , , ] Unlike conventional CCBs that primarily target L-type calcium channels, Cilnidipine demonstrates a dual blocking action on both L-type and N-type calcium channels. [, , , , , , , , , , , , , ] This unique characteristic makes it a subject of significant interest in scientific research, particularly in exploring its potential for cardiovascular and neuroprotective applications. [, , , , , , , , ]

Future Directions
  • Drug Delivery Systems: Developing novel drug delivery systems, such as chronotherapeutic formulations targeting specific times of day when blood pressure is highest, could enhance patient compliance and improve treatment outcomes. []

Amlodipine

Compound Description: Amlodipine is a long-acting calcium channel blocker commonly used to treat hypertension. It primarily acts on L-type calcium channels in the vasculature and myocardium, reducing smooth muscle contractility and lowering blood pressure. []

Relevance: Amlodipine serves as a crucial comparison point to Cilnidipine in numerous studies due to their shared classification as calcium channel blockers and their application in treating hypertension. While both drugs effectively lower blood pressure, research highlights Cilnidipine's potential advantages. Studies indicate Cilnidipine's additional action on N-type calcium channels may offer superior renoprotective effects and a reduced impact on heart rate compared to Amlodipine. [, , , , , ]

Nifedipine

Compound Description: Nifedipine, a dihydropyridine calcium channel blocker, primarily acts on L-type calcium channels, leading to vasodilation and blood pressure reduction. It is commonly used for hypertension and angina treatment. []

Relevance: Nifedipine, like Amlodipine, provides a comparative basis for understanding Cilnidipine's distinct properties. Both drugs effectively reduce blood pressure, but studies show Cilnidipine's additional N-type calcium channel blocking activity may translate to a superior renal protective profile and potentially improved influence on the autonomic nervous system compared to Nifedipine. [, ]

Nicardipine

Compound Description: Nicardipine, a dihydropyridine calcium channel blocker, primarily acts on L-type calcium channels to relax blood vessels and lower blood pressure. It is used to manage hypertension and angina. []

Relevance: Nicardipine's comparison with Cilnidipine in an acute heart failure model using dogs revealed important differences. Despite similar reductions in various hemodynamic parameters, Nicardipine increased heart rate and cardiac contractility, which was not observed with Cilnidipine. This suggests Cilnidipine's N-type calcium channel blocking activity may contribute to a more favorable cardiac profile. []

Atenolol

Compound Description: Atenolol is a beta-blocker that primarily acts by blocking the effects of epinephrine and norepinephrine on the heart and blood vessels. This action reduces heart rate, blood pressure, and cardiac output, making it commonly used for hypertension and angina treatment. []

Relevance: Atenolol's comparison with Cilnidipine in a study on essential hypertension with left ventricular hypertrophy (the CANDLE trial) revealed distinct impacts on cardiac parameters. While both drugs effectively reduced blood pressure, Cilnidipine was associated with a reduction in left atrial volume, while Atenolol treatment led to increased left atrial volume. This difference suggests Cilnidipine might offer advantages in managing essential hypertension with diastolic dysfunction. []

Valsartan

Compound Description: Valsartan is an angiotensin II receptor blocker (ARB) commonly used to treat hypertension and heart failure. It acts by blocking the action of angiotensin II, a hormone that narrows blood vessels, thereby relaxing blood vessels and lowering blood pressure. []

Relevance: Valsartan's combination with Cilnidipine has demonstrated potential synergistic benefits in managing hypertension. Research indicates this combination effectively reduces blood pressure and exhibits a strong ability to reduce oxidative stress and angiotensin II levels, suggesting enhanced positive effects on vascular function. [, ]

ω-Conotoxin GVIA

Compound Description: ω-Conotoxin GVIA is a peptide toxin that selectively blocks N-type calcium channels, inhibiting neurotransmitter release at sympathetic nerve endings. [, , ]

Relevance: ω-Conotoxin GVIA is crucial in understanding Cilnidipine's mechanism of action. Studies using ω-Conotoxin GVIA have confirmed Cilnidipine's ability to block N-type calcium channels, specifically highlighting its role in inhibiting efferent arteriolar dilation and suppressing sympathetic nerve activity in various models. [, ]

Ketoconazole

Compound Description: Ketoconazole is an antifungal medication that also acts as a potent inhibitor of the cytochrome P450 enzyme CYP3A4, which is involved in the metabolism of many drugs, including Cilnidipine. []

Relevance: Ketoconazole's impact on Cilnidipine metabolism was investigated to elucidate the role of specific CYP450 isoforms in Cilnidipine's breakdown. Research revealed Ketoconazole competitively inhibited Cilnidipine's dehydrogenation, a crucial metabolic pathway, confirming CYP3A4's significant role in eliminating Cilnidipine. []

α-Naphthoflavone, Sulfaphenazole, Quinidine, Diethyldithiocarbamate, and Tranylcypromine

Compound Description: These compounds are inhibitors of various CYP450 isoforms, with each compound exhibiting selectivity for specific isoforms involved in drug metabolism. []

Relevance: These inhibitors were used to investigate Cilnidipine's metabolism by specific CYP450 isoforms. Unlike Ketoconazole, these inhibitors demonstrated minimal to no effect on Cilnidipine's dehydrogenation, further solidifying the understanding of CYP3A4 as the primary enzyme involved in Cilnidipine's metabolic pathway. []

NG-nitro-L-arginine methyl ester hydrochloride (L-NAME)

Compound Description: L-NAME is a chemical that inhibits nitric oxide synthase, an enzyme responsible for producing nitric oxide, a potent vasodilator. L-NAME is often used in research to induce hypertension and study the effects of reduced nitric oxide availability. []

Relevance: L-NAME was utilized to induce hypertension in rats to investigate Cilnidipine's renoprotective effects. Studies demonstrated Cilnidipine's ability to mitigate L-NAME-induced renal injury by reducing proteinuria, improving creatinine clearance, and attenuating glomerulosclerosis and tubular degeneration, highlighting its potential benefits in managing hypertensive renal damage. []

Relevance: Adriamycin was employed to induce cardiac and renal damage in spontaneously hypertensive rats to compare the organ-protective effects of Cilnidipine and Amlodipine. Studies revealed Cilnidipine's superior ability to ameliorate both cardiac and renal damage, likely attributed to its dual L-/N-type calcium channel blockade and subsequent suppression of the renin-angiotensin-aldosterone system (RAAS) hyperactivity. []

Source and Classification

Cilnidipine is synthesized from specific chemical precursors through various methods, including the Hantzsch condensation method. It falls under the category of dihydropyridine derivatives, which are widely recognized for their antihypertensive properties. The compound is commercially available and has been studied extensively for its pharmacological effects and clinical applications.

Synthesis Analysis

Methods and Technical Details

The synthesis of cilnidipine involves several steps, primarily focusing on the reaction between 2-(3-nitrobenzylidene) etheric acid 2-methoxyethyl ester and beta-amino crotonic acid cinnamyl ester. The process can be summarized as follows:

  1. Reagents: The starting materials include 2-(3-nitrobenzylidene) etheric acid 2-methoxyethyl ester and beta-amino crotonic acid cinnamyl ester.
  2. Solvent and Catalyst: Isobutyl alcohol serves as the solvent, while isobutyl alcohol aluminum acts as the catalyst.
  3. Procedure: Under nitrogen protection, the reagents are refluxed for 3-4 hours. After cooling overnight, the crude product is filtered and washed with ethanol at low temperatures (5-10 °C). Finally, recrystallization using anhydrous ethanol yields cilnidipine with a reported yield of approximately 76% .

This method has been optimized to enhance yield and purity compared to earlier techniques that were less suitable for industrial production.

Molecular Structure Analysis

Structure and Data

Cilnidipine's molecular structure can be represented by its chemical formula C18H20N2O4C_{18}H_{20}N_2O_4. The compound features a dihydropyridine ring, which is characteristic of its class, along with various functional groups that contribute to its pharmacological activity.

  • Molecular Weight: Approximately 328.36 g/mol
  • Melting Point: Decomposes around 109-110 °C
  • Structural Characteristics: The presence of nitro groups and methoxyethyl substituents plays a crucial role in its biological activity.
Chemical Reactions Analysis

Reactions and Technical Details

Cilnidipine undergoes several chemical reactions during its synthesis, primarily involving condensation reactions that form the dihydropyridine structure. The key reactions include:

  1. Condensation Reaction: The initial formation of cilnidipine involves a ring-closure reaction between the aforementioned precursors under acidic or basic conditions.
  2. Purification Steps: Post-synthesis, cilnidipine is purified through recrystallization techniques to remove impurities and by-products formed during synthesis.

The efficiency of these reactions is critical for ensuring high purity and yield of cilnidipine suitable for pharmaceutical use.

Mechanism of Action

Process and Data

Cilnidipine functions by blocking both L-type and N-type calcium channels in vascular smooth muscle cells and neurons. This dual action leads to:

  • Vasodilation: By inhibiting calcium influx into cells, cilnidipine relaxes blood vessels, thereby lowering blood pressure.
  • Reduced Heart Rate: Its effect on N-type channels also influences cardiac function, contributing to a decrease in heart rate without significant reflex tachycardia.

Clinical studies have demonstrated that cilnidipine effectively reduces systolic blood pressure (SBP) and diastolic blood pressure (DBP) while having a longer duration of action compared to traditional calcium channel blockers .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Cilnidipine typically appears as light yellow crystals.
  • Solubility: It exhibits moderate solubility in organic solvents such as methanol and ethanol but has limited solubility in water.

Chemical Properties

  • Stability: Cilnidipine is sensitive to light degradation, which can lead to the formation of impurities such as the Z-isomer .
  • pH Sensitivity: The stability of cilnidipine can vary with pH levels, necessitating careful formulation considerations in pharmaceutical preparations.
Applications

Scientific Uses

Cilnidipine's primary application lies in its use as an antihypertensive agent. It is recommended for:

  • Monotherapy or Combination Therapy: Cilnidipine can be used alone or in combination with other antihypertensive medications to achieve optimal blood pressure control.
  • Research Studies: Ongoing research continues to evaluate its efficacy in various populations, including those with resistant hypertension or specific comorbid conditions.

Additionally, analytical methods such as high-performance liquid chromatography (HPLC) are employed to assess cilnidipine's quality in pharmaceutical formulations .

Introduction to Cilnidipine in Cardiovascular Pharmacology

Classification within Calcium Channel Blockers (CCBs)

Calcium channel blockers are classified based on chemical structure and channel selectivity. Cilnidipine belongs to the dihydropyridine subclass, characterized by selective action on vascular smooth muscle over cardiac tissue. Unlike prototypical DHPs (amlodipine, nifedipine) that exclusively block L-type calcium channels, cilnidipine exhibits dual inhibition of both L-type and N-type voltage-gated calcium channels [2] [8]. This dual blockade confers unique physiological effects:

  • L-type blockade: Mediates arterial vasodilation by reducing calcium influx in vascular smooth muscle, decreasing peripheral resistance [8]
  • N-type blockade: Modulates sympathetic neurotransmission by inhibiting calcium-dependent norepinephrine release from peripheral nerve terminals [6] [8]

Table 1: Classification of Calcium Channel Blockers by Selectivity

Channel SelectivityChemical ClassPrototype DrugsPrimary Cardiovascular Effects
L-type SelectiveDihydropyridinesAmlodipine, NifedipineVasodilation, Reduced peripheral resistance
L/N-type Dual BlockersDihydropyridinesCilnidipineVasodilation + Sympathetic inhibition
L/T-type BlockersDihydropyridinesAzelnidipineVasodilation + Heart rate reduction
Non-DHP BlockersPhenylalkylamines/BenzothiazepinesVerapamil, DiltiazemVasodilation + Cardiac depression

The dual inhibition profile fundamentally distinguishes cilnidipine from conventional DHPs, enabling blood pressure reduction without reflex tachycardia and providing end-organ protection beyond hemodynamic effects [2] [5]. This pharmacological advantage stems from N-type channels' role in neurotransmitter release within sympathetic neurons—a target not accessed by single L-type blockers [6].

Historical Development and Approval Milestones

Cilnidipine emerged from collaborative research between Fuji Viscera Pharmaceutical and Ajinomoto, with initial patent filing in 1984 [1]. The development program aimed to create a CCB with improved tolerability and organ-protective effects compared to existing options. After extensive preclinical characterization demonstrating its unique dual-channel blocking activity, cilnidipine received its first regulatory approval in Japan in 1995 under the brand name Atelec® [1] [9].

Key milestones in its clinical development and global approval include:

  • 1995: Japanese approval for hypertension management based on phase III trials demonstrating efficacy in essential hypertension [1]
  • 2000s: Expansion to major Asian markets including China (early 2000s), Korea (2003), and India (2005 under brands Cilacar®, Cilaheart®) [1] [7]
  • 2010s: Introduction of fixed-dose combinations with renin-angiotensin system inhibitors (e.g., valsartan/cilnidipine combinations in Japan, 2014) to optimize antihypertensive efficacy [7]
  • 2020s: Ongoing clinical development for novel indications including Raynaud's phenomenon and systemic sclerosis (RECONNOITER study in Australia) [1] [3]

Table 2: Global Regulatory Approval Timeline for Cilnidipine

YearRegion/CountryBrand NamesTherapeutic Indication
1995JapanAtelec®Hypertension
2003South KoreaCinalong®Hypertension
2005IndiaCilacar®, Cilaheart®Hypertension
2010NepalCetanil®Hypertension
2014JapanAtelec® Combo, Olpress® PlusHypertension (combination therapy)
OngoingAustralia (investigational)-Raynaud's phenomenon/systemic sclerosis

The evidence base expanded significantly through large post-marketing surveillance studies including the CA-ATTEND study (n=2,667) confirming cilnidipine's efficacy in Japanese post-stroke hypertensive patients and the ACHIEVE-ONE trial (n=2,319) demonstrating significant reductions in clinic and home blood pressure measurements, particularly morning hypertension [1].

Unique Positioning as a Dual L/N-Type Calcium Channel Blocker

Cilnidipine's pharmacological distinction lies in its simultaneous blockade of L-type (Cav1.2) and N-type (Cav2.2) voltage-gated calcium channels. This dual inhibition occurs at therapeutic concentrations, with binding kinetics demonstrating slow dissociation from both channel types, explaining its prolonged duration of action [8] [2].

Molecular Mechanisms and Physiological Effects:

  • L-type blockade: Binds to the α1-subunit of Cav1.2 channels in vascular smooth muscle, inhibiting calcium influx during membrane depolarization. This decreases vascular tone and systemic vascular resistance, lowering blood pressure without affecting venous capacitance [1] [8]
  • N-type blockade: Targets Cav2.2 channels concentrated in sympathetic nerve terminals and adrenal chromaffin cells. This inhibits calcium-dependent exocytosis of norepinephrine and neuropeptide Y, suppressing sympathetic outflow to the heart, kidneys, and peripheral vasculature [6] [8]

The clinical translation of this dual mechanism includes several advantages over conventional L-type selective CCBs:

  • Absence of reflex tachycardia: By suppressing sympathetic activation that typically counteracts vasodilation, cilnidipine avoids compensatory heart rate elevation. The ACHIEVE-ONE trial demonstrated significant reductions in pulse rate (-5 bpm) alongside BP lowering [1] [5]
  • Reduced peripheral edema: Compared to amlodipine, cilnidipine demonstrates lower incidence of pedal edema (approximately 50% reduction) due to balanced pre- and post-capillary pressures from sympathetic modulation [1] [4]
  • Renoprotection: Dilates both afferent and efferent renal arterioles via combined L/N-type blockade, reducing intraglomerular pressure and proteinuria. The ESPRIT trial (n=339) demonstrated superior antiproteinuric effects versus amlodipine (-35% vs. -8%, p<0.01) when added to renin-angiotensin system inhibitors [4] [6]
  • Cardioprotection: Suppresses sympathetic hyperactivity driving left ventricular hypertrophy (LVH). A 24-week study in hypertensive CKD patients showed significant LVH regression with cilnidipine (-12.4 g/m²) versus conventional CCBs (+26.2 g/m², p=0.007) [5]

Table 3: Comparative Mechanisms and Clinical Effects of Dihydropyridine CCBs

Pharmacological PropertyCilnidipine (L/N-type)Amlodipine (L-type)Benidipine (L/T-type)
Vasodilation+++++++++
Sympathetic Inhibition+++ (N-type)-+ (T-type)
Reflex TachycardiaAbsentCommonReduced
Peripheral Edema Incidence~5-8%~15-20%~10-15%
Renovascular SelectivityAfferent + efferent arteriolesPredominant afferent arterioleAfferent + efferent arterioles
Proteinuria Reduction35-40%5-10%20-25%
Ambulatory BP ControlSuperior 24-hour coverageModerateModerate

Clinical Positioning and Emerging Applications:Beyond hypertension, cilnidipine demonstrates promise in conditions involving sympathetic overactivity and renovascular dysfunction. The RECONNOITER trial is evaluating its efficacy in Raynaud's phenomenon and systemic sclerosis based on its microvascular effects [1] [3]. Preclinical models of DOCA-salt hypertension demonstrate significant reductions in renal angiotensin-converting enzyme activity and oxidative stress independent of blood pressure changes, suggesting pleiotropic renoprotective effects [6]. Ongoing pharmaceutical development includes novel formulations like valsartan/cilnidipine fixed-dose combinations (branded as ATEDIO® Combination Tablet in Japan) to optimize adherence and BP control in complex hypertension [7].

The unique dual-channel blocking activity of cilnidipine represents a significant evolution in CCB pharmacology, offering comprehensive cardiovascular and renal protection while minimizing compensatory neurohormonal activation—a limitation that has constrained the utility of earlier generations of calcium channel blockers.

Table 4: Brand Names of Cilnidipine in Major Markets

CountryBrand Names
JapanAtelec®, Atelec® Combo
IndiaCilacar®, Cilaheart®, Cinod®, Clinblue®
ChinaCinalong®, Sular®
KoreaCinalong®
NepalCetanil®
Global (Fixed-Dose)Olpress® Plus (with olmesartan), Atelec® Combo

Properties

CAS Number

132203-70-4

Product Name

Cilnidipine

IUPAC Name

3-O-(2-methoxyethyl) 5-O-[(E)-3-phenylprop-2-enyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Molecular Formula

C27H28N2O7

Molecular Weight

492.5 g/mol

InChI

InChI=1S/C27H28N2O7/c1-18-23(26(30)35-14-8-11-20-9-5-4-6-10-20)25(21-12-7-13-22(17-21)29(32)33)24(19(2)28-18)27(31)36-16-15-34-3/h4-13,17,25,28H,14-16H2,1-3H3/b11-8+

InChI Key

KJEBULYHNRNJTE-DHZHZOJOSA-N

SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCC=CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCOC

Solubility

Insoluble

Synonyms

2-methoxyethyl-3-phenyl-2-propen-1-yl-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate
cilnidipine
cilnidipine, (+)-isomer
cilnidipine, (-)-isomer
FRC 8653
FRC-8653

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCC=CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCOC

Isomeric SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC/C=C/C2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCOC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.